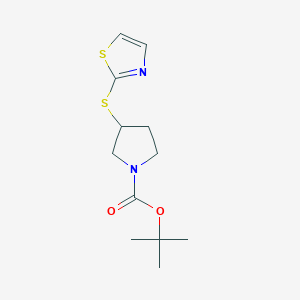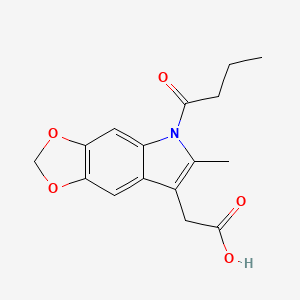
N-((1-benzylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-benzylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties. This compound has garnered interest for its potential therapeutic applications, particularly in the treatment of neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine typically involves the reaction of 1-benzylpiperidine with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
N-((1-benzylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-((1-benzylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter levels by inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to increased levels of neurotransmitters like acetylcholine, which can improve cognitive function and memory. Additionally, the compound may interact with other molecular pathways involved in neuroprotection and anti-inflammatory responses.
類似化合物との比較
Similar Compounds
- N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide
- N-(piperidine-4-yl)benzamide
- Piperine
Uniqueness
N-((1-benzylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine stands out due to its trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its ability to cross the blood-brain barrier and exert its effects on the central nervous system, making it a promising candidate for the treatment of neurological disorders.
特性
分子式 |
C14H19F3N2 |
|---|---|
分子量 |
272.31 g/mol |
IUPAC名 |
N-[(1-benzylpiperidin-3-yl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)18-9-13-7-4-8-19(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13,18H,4,7-11H2 |
InChIキー |
GYOIULGAMLDPIP-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CNC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
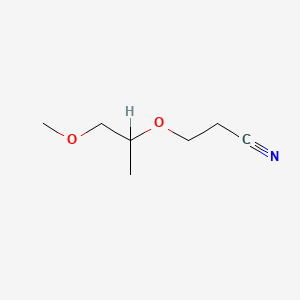
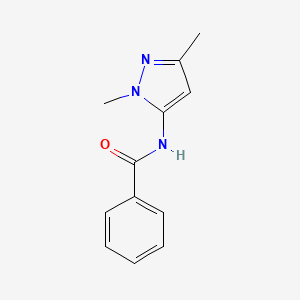
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)
![2lambda6-Thia-3,10-diazatetracyclo[9.5.0.03,8.013,15]hexadeca-1(11),12,15-triene 2,2-dioxide](/img/structure/B13966129.png)

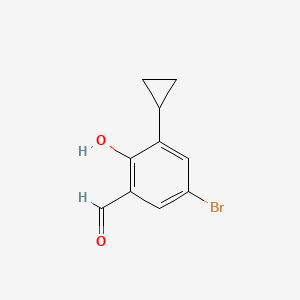
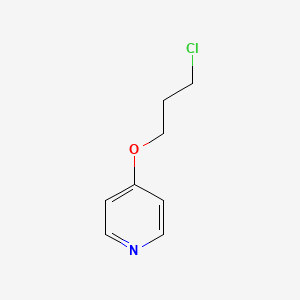

![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)

